Ceftaroline fosamil acetate
Description
Overview and Historical Context within Cephalosporin (B10832234) Development
The journey of cephalosporins began over four decades ago, establishing them as a cornerstone in the treatment of bacterial infections. oup.com However, the emergence of drug-resistant pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA), necessitated the evolution of this antibiotic class. oup.com Ceftaroline (B109729) fosamil acetate (B1210297) emerged from this critical need, representing a significant leap forward from its predecessors.
Developed from the fourth-generation cephalosporin cefozopran (B1663582), ceftaroline's structure was strategically modified to enhance its activity against resistant Gram-positive organisms. oup.com The addition of a phosphono group created the water-soluble prodrug, ceftaroline fosamil, which is rapidly converted in plasma to its active form, ceftaroline. oup.commdpi.com This chemical ingenuity, specifically the incorporation of a 1,3-thiazole ring, is credited with its potent anti-MRSA capabilities. oup.commdpi.comwikipedia.org
Early in its development, ceftaroline fosamil acetate was referred to as PPI-0903. wikipedia.org It is a new molecular entity belonging to the cephalosporin class of beta-lactam antibacterials. springer.com Its chemical name is (6R, 7R)-7-{(2Z)-2-(ethoxyimino)-2-[5-phosphonoamino)-1,2,4-thiadiazol-3-yl]acetamido}}-3-{[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl}8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate monoacetate monohydrate. tga.gov.au
Academic Significance as a Fifth-Generation Cephalosporin
The academic distinction of ceftaroline lies in its classification as a "fifth-generation" cephalosporin, a designation highlighting its expanded spectrum of activity, particularly against formidable Gram-positive pathogens. mdpi.comfarma.com.ro While it shares a broad-spectrum profile against many Gram-negative bacteria similar to third-generation cephalosporins, its defining feature is its reliable activity against MRSA. farma.com.roscispace.com This has made it a subject of intense academic scrutiny, focusing on its unique mechanism of action and its potential to address critical gaps in antimicrobial therapy.
The core of ceftaroline's academic significance is its potent inhibition of bacterial cell wall synthesis. mdpi.com Like other β-lactam antibiotics, it binds to penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis. scispace.comnih.gov However, what sets ceftaroline apart is its exceptionally high affinity for PBP2a, the protein encoded by the mecA gene that confers methicillin (B1676495) resistance in staphylococci. oup.comresearchgate.netiajps.com This strong binding affinity distinguishes it from other cephalosporins and is the molecular basis for its anti-MRSA efficacy. oup.com
Research has demonstrated that ceftaroline also exhibits a high affinity for other staphylococcal PBPs (1, 2, and 3) and the mutable PBPs of Streptococcus pneumoniae (PBP1a, PBP2a, PBP2b, PBP2x, PBP3). oup.comnih.gov This broad PBP target engagement contributes to its potent bactericidal activity against a range of clinically relevant pathogens.
In vitro studies have consistently highlighted the potent activity of ceftaroline. For instance, serial passage studies have shown low rates of acquired resistance in Staphylococcus species. nih.gov Furthermore, research has explored the synergistic potential of ceftaroline with other antibiotics, such as amikacin (B45834) and meropenem (B701), against certain Gram-negative isolates, and with daptomycin (B549167) against MRSA. oup.commdpi.com
The following tables present a consolidation of research findings on the in-vitro activity and PBP binding affinities of ceftaroline, underscoring its academic importance.
Table 1: In Vitro Activity of Ceftaroline Against Various Bacterial Isolates
| Organism | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| Staphylococcus aureus | |||
| Methicillin-susceptible (MSSA) | |||
| Methicillin-resistant (MRSA) | 0.05–2 | 0.90 | ≤1 |
| Vancomycin-intermediate (VISA) | |||
| Vancomycin-resistant (VRSA) | |||
| Streptococcus pneumoniae | ≤0.003–2 | ≤0.5 | |
| Penicillin-susceptible | 0.03 | ||
| Penicillin-resistant | 0.5 | ||
| Streptococcus pyogenes | ≤0.008–0.016 | ||
| Streptococcus agalactiae | ≤0.008–0.016 | ||
| Haemophilus influenzae | |||
| Moraxella catarrhalis | |||
| Escherichia coli | |||
| Klebsiella pneumoniae | |||
| Enterobacter cloacae | |||
| Data compiled from multiple research sources. oup.comnih.gov |
Table 2: Comparative Binding Affinity (IC₅₀ in μg/mL) of Ceftaroline and Other β-Lactams to PBP2a of MRSA
| Antibiotic | IC₅₀ (μg/mL) |
| Ceftaroline | 0.90 |
| Oxacillin (B1211168) | 408 |
| Ceftriaxone (B1232239) | 677 |
| Imipenem | 57 |
| IC₅₀ is the concentration of the drug required to inhibit 50% of PBP activity. A lower value indicates a higher binding affinity. Data from nih.gov. |
Table 3: Binding Affinity (IC₅₀ in mg/L) of Ceftaroline to Staphylococcal Penicillin-Binding Proteins (PBPs)
| PBP | MSSA Isolates | MRSA Isolates |
| PBP 1 | 0.03–0.5 | 0.125–8 |
| PBP 2 | 0.03–0.25 | 0.125–4 |
| PBP 3 | 0.03–0.125 | 0.1–0.5 |
| PBP 2a/2x | N/A | 0.01–1 |
| IC₅₀ is the concentration of the drug needed to block 50% binding of a fluorescent penicillin analogue to PBP sites. Data from psu.edu. |
Structure
2D Structure
3D Structure of Parent
Properties
Key on ui mechanism of action |
Ceftaroline fosamil is an antibacterial drug. |
|---|---|
CAS No. |
400827-46-5 |
Molecular Formula |
C24H25N8O10PS4 |
Molecular Weight |
744.7 g/mol |
IUPAC Name |
7-[[2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;acetate |
InChI |
InChI=1S/C22H21N8O8PS4.C2H4O2/c1-3-38-26-13(16-25-21(43-28-16)27-39(35,36)37)17(31)24-14-18(32)30-15(20(33)34)12(9-40-19(14)30)42-22-23-11(8-41-22)10-4-6-29(2)7-5-10;1-2(3)4/h4-8,14,19H,3,9H2,1-2H3,(H4-,24,25,27,28,31,33,34,35,36,37);1H3,(H,3,4) |
InChI Key |
UGHHNQFYEVOFIV-UHFFFAOYSA-N |
SMILES |
CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)O.CC(=O)[O-] |
Isomeric SMILES |
CCO/N=C(\C1=NSC(=N1)NP(=O)(O)O)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)O.CC(=O)[O-] |
Canonical SMILES |
CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)O.CC(=O)[O-] |
Other CAS No. |
229016-73-3 |
Purity |
>95% |
solubility |
>100 mg/ml |
Synonyms |
ceftaroline fosamil PPI-0903 PPI0903 TAK-599 TAK599 Teflaro |
Origin of Product |
United States |
Mechanistic Foundations of Ceftaroline Action
Prodrug Activation and Biotransformation
Ceftaroline (B109729) fosamil is administered as an inactive prodrug, which undergoes rapid and complete conversion in the body to its active form, ceftaroline. researchgate.netnih.gov This biotransformation is a critical prerequisite for its antibacterial activity.
Following intravenous administration, ceftaroline fosamil is rapidly hydrolyzed by plasma phosphatase enzymes. drugbank.comnih.gov This enzymatic action removes the N-phosphono group, a key step in the activation process. patsnap.com The conversion from the prodrug to the active metabolite is swift and efficient. nih.govnih.gov
The dephosphorylation of the prodrug yields the bioactive metabolite, ceftaroline. drugbank.comoup.comwikipedia.org Ceftaroline is the molecule responsible for the antibacterial effect of the drug. nih.gov
A minor portion of ceftaroline undergoes further metabolism through the hydrolysis of its β-lactam ring. drugbank.com This process results in the formation of ceftaroline M-1, a microbiologically inactive, open-ring metabolite. drugbank.comoup.com Approximately 2% of the administered dose is excreted as this inactive metabolite. nih.gov
Mode of Bactericidal Action: Penicillin-Binding Protein (PBP) Inhibition
Consistent with other β-lactam antibiotics, the bactericidal action of ceftaroline is achieved through the inhibition of bacterial cell wall synthesis. nih.govoup.com It accomplishes this by covalently binding to essential enzymes known as penicillin-binding proteins (PBPs). patsnap.comoup.com This inhibition disrupts the final step of peptidoglycan synthesis, which is crucial for maintaining the structural integrity of the bacterial cell wall, ultimately leading to cell lysis and death. patsnap.comnih.gov
Ceftaroline demonstrates a strong binding affinity for a range of PBPs in susceptible bacteria. researchgate.net In methicillin-susceptible Staphylococcus aureus (MSSA), ceftaroline binds effectively to PBPs 1, 2, and 3, which are essential for cell growth and survival. oup.comnih.gov
| Penicillin-Binding Protein (PBP) | Ceftaroline IC50 (mg/L) | Ceftriaxone (B1232239) IC50 (mg/L) | Oxacillin (B1211168) IC50 (mg/L) |
|---|---|---|---|
| PBP1 (B1193269) | 0.1 | 0.12 | 0.035 |
| PBP2 | 0.049 | 0.15 | 0.12 |
| PBP3 | 0.034 | >1 | 0.04 |
| PBP4 | >1 | >1 | >1 |
IC50: The concentration of a drug that is required for 50% inhibition in vitro. oup.comoup.com
A distinguishing characteristic of ceftaroline is its potent activity against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netwikipedia.org This efficacy is directly attributed to its high binding affinity for PBP2a, a modified penicillin-binding protein encoded by the mecA gene, which is responsible for mediating methicillin (B1676495) resistance. patsnap.comoup.com PBP2a has a low affinity for most other β-lactam antibiotics, rendering them ineffective against MRSA. oup.com
Ceftaroline's unique structure allows it to bind to PBP2a with significantly higher affinity than other agents, with a 50% inhibitory concentration (IC50) ranging from 0.01 to 1 μg/ml. nih.govresearchgate.net One study reported a mean IC50 for MRSA PBP2a of 0.16 mg/L. oup.com This strong binding effectively inhibits the cell wall synthesis in MRSA. patsnap.com The mechanism of inhibition is complex, involving an allosteric interaction where the binding of one ceftaroline molecule to a site outside the active center induces a conformational change that opens the active site, allowing a second ceftaroline molecule to bind and covalently inhibit the enzyme. nih.gov
| Compound | IC50 for MRSA PBP2a (mg/L) |
|---|---|
| Ceftaroline | 0.16 |
| Ceftriaxone | >256 |
| Oxacillin | 128 |
IC50: The concentration of a drug that is required for 50% inhibition in vitro. oup.com
Interference with Bacterial Cell Wall Synthesis
By binding to and inactivating PBPs, ceftaroline effectively blocks their transpeptidase activity. biomol.comthe-hospitalist.org This enzymatic activity is critical for the final step of peptidoglycan synthesis, which involves the cross-linking of peptide side chains of the peptidoglycan strands. biomol.compatsnap.com The peptidoglycan layer provides structural integrity to the bacterial cell wall, protecting the bacterium from osmotic stress. youtube.com The disruption of this cross-linking process by ceftaroline weakens the cell wall. patsnap.comoup.com As the bacterium continues to grow without the ability to properly synthesize and repair its cell wall, it becomes structurally compromised. biomol.com
Cell Lysis and Bacterial Death
The inhibition of cell wall synthesis by ceftaroline ultimately leads to bacterial cell death. the-hospitalist.orgpatsnap.com The weakened cell wall is unable to withstand the high internal osmotic pressure of the bacterial cytoplasm. biomol.comnih.gov This pressure difference forces the plasma membrane to protrude through the weakened points in the cell wall, a process that can lead to the formation of a spheroplast if the cell wall is completely shed. biomol.com This loss of structural integrity results in cell lysis, where the cell ruptures and dies. nih.govthe-hospitalist.orgnih.gov This bactericidal action is the ultimate outcome of ceftaroline's interference with the fundamental process of cell wall biosynthesis. the-hospitalist.orgnih.gov
Antimicrobial Spectrum and Efficacy Pre Clinical and in Vitro Studies
Broad-Spectrum Activity Overview
Ceftaroline (B109729) fosamil acetate (B1210297), the prodrug of the active metabolite ceftaroline, is a broad-spectrum cephalosporin (B10832234) antibiotic. researchgate.net In vitro studies have demonstrated its potent activity against a wide range of Gram-positive and Gram-negative bacteria. oup.com Ceftaroline's mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). nih.govmdpi.com A key feature of ceftaroline is its high affinity for PBP2a of methicillin-resistant Staphylococcus aureus (MRSA) and PBP2x of penicillin-resistant Streptococcus pneumoniae, which contributes to its enhanced activity against these resistant pathogens. mdpi.com
The antimicrobial spectrum of ceftaroline encompasses many clinically significant pathogens. It displays robust activity against Gram-positive organisms, including methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MSSA and MRSA), Streptococcus pneumoniae (including multidrug-resistant strains), Streptococcus pyogenes, and Streptococcus agalactiae. nih.govnih.govdovepress.com Its activity extends to some Gram-negative bacteria, such as Haemophilus influenzae and Moraxella catarrhalis. nih.govnih.gov However, ceftaroline is not active against non-fermentative Gram-negative bacilli like Pseudomonas aeruginosa and does not retain activity against Enterobacteriaceae that produce extended-spectrum beta-lactamases (ESBLs) or carbapenemases. nih.govasm.org
Gram-Positive Pathogens
Ceftaroline demonstrates potent in vitro activity against a broad array of Gram-positive bacteria. Surveillance studies have consistently shown its efficacy against isolates collected from various infection sources, including bloodstream infections. nih.govdovepress.com
Ceftaroline is highly active against both methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). asm.org Against MSSA, ceftaroline has shown greater potency than other cephalosporins like ceftriaxone (B1232239) and cefepime (B1668827), with a minimum inhibitory concentration required to inhibit the growth of 90% of organisms (MIC90) of 0.25 µg/mL. nih.govasm.org
Its activity against MRSA is a distinguishing feature. The MIC90 for ceftaroline against MRSA generally ranges from 0.5 to 2 µg/mL. nih.govnih.gov Surveillance data from the ATLAS program (2012-2017) showed that the MIC90 of ceftaroline against MRSA was 2 µg/mL, with 89.3% of isolates being susceptible. dovepress.com
| Organism | Ceftaroline MIC50 (µg/mL) | Ceftaroline MIC90 (µg/mL) | Percent Susceptible (%) |
| S. aureus (overall) | 0.5 | 1 | 93.7 |
| MSSA | - | 0.25 | 99.9-100 |
| MRSA | 0.5 | 2 | 86.8-91.8 |
Data compiled from various surveillance studies. asm.orgdovepress.com
Ceftaroline has demonstrated consistent in vitro activity against S. aureus strains with reduced susceptibility to vancomycin (B549263), including vancomycin-intermediate S. aureus (VISA) and heterogeneous VISA (hVISA). nih.govoup.com Studies have shown that ceftaroline maintains its potency against these challenging isolates. nih.govnih.gov In an in vitro pharmacokinetic/pharmacodynamic model, ceftaroline demonstrated sustained bactericidal activity against VISA strains. asm.org Another study found that ceftaroline was superior to vancomycin against hVISA isolates in a similar model. researchgate.net
Ceftaroline has also shown in vitro activity against vancomycin-resistant S. aureus (VRSA). nih.govoup.com Although VRSA infections are rare, the availability of an effective antibiotic is crucial. In vitro studies have confirmed that ceftaroline can be a bactericidal option for infections caused by VRSA. nih.govchapman.edu
Ceftaroline has demonstrated potent in vitro activity against daptomycin-nonsusceptible S. aureus isolates. oup.comnih.gov A study evaluating ceftaroline's activity against four clinical daptomycin-nonsusceptible MRSA strains found that ceftaroline displayed sustained bactericidal activity against three of the four strains over 96 hours. nih.govku.edu In this study, the ceftaroline MIC values for the daptomycin-nonsusceptible isolates ranged from 0.25 to 0.5 µg/mL. nih.gov Furthermore, all daptomycin-nonsusceptible S. aureus isolates in a larger surveillance study were susceptible to ceftaroline. asm.org The combination of ceftaroline and daptomycin (B549167) has also been shown to have synergistic and bactericidal activity in vitro against daptomycin-nonsusceptible MRSA. nih.govasm.org
| S. aureus Phenotype | Ceftaroline MIC Range (µg/mL) | Ceftaroline MIC50 (µg/mL) | Ceftaroline MIC90 (µg/mL) |
| Daptomycin-Nonsusceptible | 0.25 - 0.5 | 0.5 | 1 |
Data from in vitro studies on daptomycin-nonsusceptible S. aureus. nih.govasm.org
Ceftaroline has shown to be active against linezolid-resistant S. aureus. nih.govoup.com In a study of staphylococci with reduced susceptibility to various agents, 85.7% of linezolid-resistant S. aureus isolates were susceptible to ceftaroline. nih.govasm.org The MIC50 and MIC90 values for ceftaroline against these isolates were 1 and 2 µg/mL, respectively. nih.gov
| S. aureus Phenotype | Ceftaroline MIC50 (µg/mL) | Ceftaroline MIC90 (µg/mL) | Percent Susceptible (%) |
| Linezolid-Resistant | 1 | 2 | 85.7 |
Data from a study on linezolid-resistant S. aureus isolates. nih.govasm.org
Streptococcus pneumoniae (including multidrug-resistant strains)
Ceftaroline fosamil acetate, the prodrug of the active metabolite ceftaroline, has demonstrated significant in vitro potency against Streptococcus pneumoniae, including strains that are resistant to other antimicrobial agents.
Activity Against Penicillin-Intermediate and Penicillin-Resistant S. pneumoniae
Ceftaroline exhibits potent in vitro activity against S. pneumoniae isolates, including those with reduced susceptibility to penicillin and other β-lactams. nih.govnih.gov Surveillance studies have consistently shown that ceftaroline maintains high activity against both penicillin-susceptible and penicillin-resistant strains. nih.gov
In a study evaluating cefotaxime-resistant S. pneumoniae isolates, ceftaroline demonstrated greater in vitro activity than penicillin, cefotaxime, or ceftriaxone, with a minimum inhibitory concentration (MIC) required to inhibit 90% of organisms (MIC90) of 0.5 μg/mL, compared to 8 μg/mL for the other agents. nih.gov Another surveillance program from 2010 to 2016 showed that ceftaroline retained potent activity against S. pneumoniae, with over 99.9% of isolates being susceptible. nih.gov Even among ceftriaxone-resistant pneumococcal isolates, all were inhibited by ≤ 0.5 µg/mL of ceftaroline. nih.gov
The enhanced activity of ceftaroline against penicillin-resistant S. pneumoniae is attributed to its high affinity for altered penicillin-binding proteins (PBPs), which are the primary mechanism of β-lactam resistance in this pathogen. jmilabs.com
| Organism | Penicillin Susceptibility | Ceftaroline MIC50 (μg/mL) | Ceftaroline MIC90 (μg/mL) |
| Streptococcus pneumoniae | Susceptible | ≤0.015 | 0.12 |
| Streptococcus pneumoniae | Intermediate | 0.03 | 0.25 |
| Streptococcus pneumoniae | Resistant | 0.25 | 0.5 |
Beta-Hemolytic Streptococci (e.g., Streptococcus pyogenes, Streptococcus agalactiae)
Ceftaroline demonstrates potent in vitro activity against beta-hemolytic streptococci, including Streptococcus pyogenes (Group A Streptococcus) and Streptococcus agalactiae (Group B Streptococcus). Studies have reported low MIC values for ceftaroline against these pathogens.
In one study, the MIC50 and MIC90 values for ceftaroline against S. pyogenes were 0.015 µg/mL and 0.06 µg/mL, respectively. jidc.org For S. agalactiae, the MIC50 and MIC90 values were 0.03 µg/mL and 0.125 µg/mL, respectively. jidc.org Another report indicated that the highest ceftaroline MIC value among β-hemolytic streptococci was 0.06 μg/mL. jmilabs.com A global surveillance study from 2017 to 2020 found that all isolates of S. agalactiae and S. pyogenes were susceptible to ceftaroline, with MIC90 values of 0.008–0.25 mg/L. nih.govresearchgate.net
| Organism | Ceftaroline MIC50 (μg/mL) | Ceftaroline MIC90 (μg/mL) |
| Streptococcus pyogenes | 0.015 | 0.06 |
| Streptococcus agalactiae | 0.03 | 0.125 |
Viridans Group Streptococci
Ceftaroline has shown high in vitro activity against various species of Viridans Group Streptococci (VGS). A study involving 840 clinical VGS isolates from U.S. medical centers demonstrated that ceftaroline was highly active against all VGS species and groups. nih.gov The MIC50 and MIC90 values ranged from ≤0.015 to 0.03 μg/mL and ≤0.015 to 0.06 μg/mL, respectively. nih.gov In this study, ceftaroline was found to be 8-fold more active than ceftriaxone. nih.gov The most susceptible VGS groups to ceftaroline were Streptococcus mutans and Streptococcus bovis (MIC90, ≤0.015 μg/mL). nih.gov
| Organism Group | Ceftaroline MIC50 Range (μg/mL) | Ceftaroline MIC90 Range (μg/mL) |
| Viridans Group Streptococci | ≤0.015 - 0.03 | ≤0.015 - 0.06 |
Coagulase-Negative Staphylococci
Ceftaroline exhibits potent in vitro activity against coagulase-negative staphylococci (CoNS), including methicillin-resistant strains. In a study of CoNS isolates, ceftaroline was found to be highly active, with MIC50 and MIC90 values of 0.25 and 0.5 μg/mL, respectively. nih.gov Notably, 99.1% of the isolates were inhibited at a concentration of ≤1 μg/mL. nih.gov This activity extended to methicillin-resistant CoNS, which also had MIC50 and MIC90 values of 0.25 and 0.5 μg/mL. nih.gov Another study reported that 98% of methicillin-resistant CoNS isolates were sensitive to ceftaroline. indexcopernicus.com
| Organism | Methicillin (B1676495) Susceptibility | Ceftaroline MIC50 (μg/mL) | Ceftaroline MIC90 (μg/mL) |
| Coagulase-Negative Staphylococci | Not Specified | 0.25 | 0.5 |
| Coagulase-Negative Staphylococci | Resistant | 0.25 | 0.5 |
Gram-Negative Pathogens
Haemophilus influenzae (including beta-lactamase positive strains)
Ceftaroline has demonstrated excellent in vitro activity against Haemophilus influenzae, irrespective of beta-lactamase production. A surveillance study conducted between 2008 and 2010 found that H. influenzae was highly susceptible to ceftaroline, with an MIC50 of ≤ 0.008 µg/mL and an MIC90 of 0.015 µg/mL. nih.gov Another study reported MIC50 and MIC90 values of 0.015 µg/mL and 0.125 µg/mL, respectively, for H. influenzae. jidc.org The potent activity of ceftaroline against beta-lactamase-producing strains makes it a valuable agent against this common respiratory pathogen. nih.gov
| Organism | Beta-lactamase Production | Ceftaroline MIC50 (μg/mL) | Ceftaroline MIC90 (μg/mL) |
| Haemophilus influenzae | Not specified | ≤0.008 | 0.015 |
| Haemophilus influenzae | Not specified | 0.015 | 0.125 |
Moraxella catarrhalis
This compound's active metabolite, ceftaroline, has demonstrated potent in vitro activity against Moraxella catarrhalis, a common respiratory pathogen. Multiple surveillance studies have consistently reported low minimum inhibitory concentrations (MICs) for ceftaroline against this organism. In a study evaluating isolates from patients with community-acquired bacterial pneumonia across Europe, Asia, and Latin America, the MIC50 and MIC90 of ceftaroline against 613 M. catarrhalis isolates were 0.06 mg/L and 0.25 mg/L, respectively nih.gov. Another global surveillance program focusing on community-acquired respiratory tract infections from 2017-2020 reported a ceftaroline MIC90 of 0.25 µg/mL against M. catarrhalis ihma.com. Similarly, a U.S. surveillance study documented MIC50 and MIC90 values of 0.06/0.12 µg/ml for ceftaroline against M. catarrhalis strains, irrespective of β-lactamase production researchgate.netjmilabs.com. This potent activity is a key feature of ceftaroline's antimicrobial spectrum.
| Study/Region | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | Reference |
|---|---|---|---|---|
| Europe, Asia, Latin America | 613 | 0.06 | 0.25 | nih.gov |
| Global Surveillance (2017-2020) | Not Specified | Not Reported | 0.25 | ihma.com |
| United States | Not Specified | 0.06 | 0.12 | researchgate.netjmilabs.com |
Enterobacteriaceae (e.g., Escherichia coli, Klebsiella pneumoniae)
Limited Activity against ESBL-producing strains
Like other cephalosporins, ceftaroline has limited activity against Enterobacteriaceae that produce extended-spectrum β-lactamases (ESBLs) ucla.eduasm.org. The presence of ESBLs, which hydrolyze and inactivate β-lactam antibiotics, significantly increases the MIC values of ceftaroline, rendering it ineffective. For ESBL-producing strains of E. coli and K. pneumoniae, ceftaroline MIC values are often elevated, with MIC50 values reported to be >16 µg/ml researchgate.net. The majority of ESBL-phenotype strains exhibit high ceftaroline MICs, with MIC50 and MIC90 values often exceeding 32 μg/ml nih.gov. Ceftaroline is not a reliable treatment for infections caused by ESBL-producing Enterobacteriaceae nih.govuri.edu. However, when combined with a β-lactamase inhibitor like avibactam (B1665839), the activity of ceftaroline against ESBL-producing strains can be restored, demonstrating potent activity with MIC90 values ranging from 0.25 to 2 μg/ml asm.org.
Limited Activity Against Non-Fermentative Gram-Negative Bacilli (e.g., Pseudomonas aeruginosa, Acinetobacter spp.)
Ceftaroline does not possess reliable activity against non-fermentative Gram-negative bacilli such as Pseudomonas aeruginosa and Acinetobacter spp. ucla.edunih.gov. For P. aeruginosa, the MIC50 typically ranges from 2 to 16 μg/ml, with the MIC90 often exceeding 32 μg/ml nih.gov. Similarly, against Acinetobacter spp., ceftaroline MICs range from 4 to >128 μg/ml nih.gov. The combination of ceftaroline with avibactam also shows limited activity against these organisms, with MIC50s of 32 and 16 μg/ml for Acinetobacter spp. and P. aeruginosa, respectively asm.org. Therefore, ceftaroline is not considered an appropriate therapeutic option for infections caused by these pathogens uri.edu.
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
|---|---|---|---|
| Pseudomonas aeruginosa | 2 - 16 | >32 | nih.gov |
| Acinetobacter spp. | >16 | >32 | nih.govoup.com |
Anaerobic Organisms
Activity against Oral Anaerobes
Ceftaroline has demonstrated good activity against many oral anaerobic organisms oup.comnih.gov. It shows potent activity against a broad spectrum of anaerobes commonly found in respiratory, skin, and soft tissue infections nih.gov. Specifically, ceftaroline exhibits excellent activity against Peptostreptococcus spp. with an MIC90 of 0.5 μg/ml, which is comparable to vancomycin and tigecycline (B611373) nih.gov. It also has excellent activity against Propionibacterium spp. with an MIC90 of ≤ 0.06 μg/ml nih.gov. The activity of ceftaroline against Gram-positive anaerobes is similar to that of amoxicillin-clavulanate and is four to eight times more potent than ceftriaxone nih.gov. However, its activity against Gram-negative anaerobes, particularly the Bacteroides fragilis group, is limited ucla.edunih.govnih.gov.
| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
|---|---|---|---|---|
| Peptostreptococcus spp. | Not Specified | Not Reported | 0.5 | nih.gov |
| Propionibacterium spp. | Not Specified | Not Reported | ≤ 0.06 | nih.gov |
Limited Activity against Bacteroides and Prevotella species and Clostridium difficile
This compound demonstrates restricted efficacy against certain anaerobic bacteria, notably species belonging to the Bacteroides and Prevotella genera, as well as Clostridium difficile. In vitro studies have consistently reported high minimum inhibitory concentrations (MICs) for ceftaroline against these organisms, indicating limited clinical utility for infections predominated by these pathogens.
Research indicates that Bacteroides spp., including the clinically significant Bacteroides fragilis group, are generally resistant to ceftaroline. The MIC90 value, which represents the concentration of an antimicrobial agent required to inhibit the growth of 90% of bacterial isolates, has been reported to be ≥32 μg/ml for Bacteroides species. asm.org This level of resistance is also observed in Prevotella species, with a reported MIC90 of ≥32 μg/ml. asm.org
With regard to Clostridium difficile, ceftaroline exhibits some activity, although it is considered marginal. nih.gov Studies have shown that while ceftaroline is approximately eightfold more active against C. difficile than the third-generation cephalosporin ceftriaxone, its activity is not potent enough to reliably inhibit this pathogen. idstewardship.comresearchgate.net For a collection of 60 C. difficile isolates, the geometric mean MIC for ceftaroline was 3.38 mg/L, with an MIC90 of 4 mg/L and a range of 0.125–16 mg/L. idstewardship.comresearchgate.net Despite this activity, in a human gut model, exposure to ceftaroline was found to induce C. difficile spore germination, proliferation, and toxin production, similar to ceftriaxone. idstewardship.comresearchgate.net
The following table summarizes the in vitro activity of ceftaroline against these anaerobic species.
| Organism | MIC50 (μg/ml) | MIC90 (μg/ml) | MIC Range (μg/ml) |
|---|---|---|---|
| Bacteroides spp. | Data Not Available | ≥32 | Data Not Available |
| Prevotella spp. | Data Not Available | ≥32 | Data Not Available |
| Clostridium difficile | 2 | 4 | 0.125–16 |
In Vitro Synergy Studies
Ceftaroline and Daptomycin Combinations
The combination of ceftaroline and daptomycin has been investigated in numerous in vitro studies, which have demonstrated a synergistic or enhanced bactericidal effect, particularly against strains of methicillin-resistant Staphylococcus aureus (MRSA) that have developed non-susceptibility to daptomycin. This combination has shown promise as a potential therapeutic option for challenging infections caused by these resistant organisms.
The synergistic interaction between ceftaroline and daptomycin is multifactorial, involving several key mechanisms that ultimately enhance the activity of daptomycin.
One of the primary mechanisms is the effect of ceftaroline on the bacterial cell wall. Exposure of MRSA to ceftaroline has been shown to reduce cell wall thickness. nih.govnih.gov This alteration of the cell wall is thought to facilitate increased binding of daptomycin to the bacterial cell membrane. nih.govoup.commdpi.com Studies using fluorescence-labeled daptomycin have demonstrated a more than seven-fold increase in daptomycin binding to ceftaroline-exposed cells. nih.govnih.gov
This enhanced binding, in turn, leads to increased daptomycin-induced membrane depolarization. nih.govnih.govoup.com The depolarization of the cell membrane is a critical step in the bactericidal action of daptomycin. In vitro experiments have shown that ceftaroline exposure significantly enhances the depolarizing activity of daptomycin. nih.govnih.gov
Furthermore, the combination of ceftaroline and daptomycin has been associated with an increased negative surface charge of the bacteria. elsevierpure.com This alteration in surface charge is believed to further promote the binding of the positively charged daptomycin-calcium complex to the cell membrane. The "seesaw effect" has also been described, where MRSA isolates with decreased susceptibility to daptomycin may exhibit increased susceptibility to ceftaroline, further supporting the rationale for their combined use. nih.govoup.com
The following table summarizes the mechanistic basis for the synergy between ceftaroline and daptomycin.
| Mechanism | Effect of Ceftaroline | Outcome |
|---|---|---|
| Cell Wall Thickness | Reduction in cell wall thickness | Enhanced daptomycin access to the cell membrane |
| Daptomycin Binding | Increased binding of daptomycin to the cell membrane | Potentiated daptomycin activity |
| Membrane Depolarization | Enhanced daptomycin-induced membrane depolarization | Increased bactericidal effect |
Mechanisms of Resistance to Ceftaroline Fosamil Acetate
Mutations in Penicillin-Binding Proteins (PBPs)
Mutations within the genes encoding for PBPs are a key mechanism by which Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), develops resistance to ceftaroline (B109729). These mutations can occur in various PBPs, with PBP2a, PBP3, and PBP4 being the most clinically significant in conferring resistance. tmkarpinski.com
Ceftaroline's efficacy against MRSA is largely due to its high affinity for PBP2a, a transpeptidase encoded by the mecA gene that has low affinity for most other β-lactam antibiotics. researchgate.netpatsnap.com However, specific mutations in PBP2a can reduce this affinity, leading to ceftaroline resistance. These mutations can be found both within the ceftaroline-binding pocket of the transpeptidase region and in areas outside of this domain. tmkarpinski.comnih.gov
High-level resistance to ceftaroline has been associated with specific amino acid substitutions within the transpeptidase domain of PBP2a. nih.govasm.org A notable example involves two contiguous amino acid changes, Y446N and E447K. researchgate.netnih.gov While the Y446N mutation alone can lead to an increase in the minimum inhibitory concentration (MIC) of ceftaroline, the presence of both the Y446N and E447K mutations is required to produce high-level resistance. nih.gov Another single amino acid substitution, E447K, has also been identified in ceftaroline-resistant MRSA isolates. nih.govoup.com
Table 1: Impact of PBP2a Transpeptidase Domain Mutations on Ceftaroline MIC
| Strain | PBP2a Mutation(s) | Ceftaroline MIC (mg/L) |
|---|---|---|
| THMS-4519 | Y446N | 1.5 |
| THMS-3125 | Y446N, E447K | >32 |
| THMS-5007 | E239K, Y446N, E447K | >32 |
| THMS-5006 | E239K, Y446N, E447K | >32 |
| USA100 | E447K | 4 |
| USA100 | E447K | 6 |
Data sourced from multiple studies. researchgate.net
Mutations in the non-penicillin-binding domain (nPBD), also known as the allosteric domain, of PBP2a can also contribute to ceftaroline resistance. tmkarpinski.comresearchgate.net Ceftaroline binds to this allosteric site, inducing a conformational change that opens the active site for a second ceftaroline molecule to bind and inhibit the enzyme. nih.govmdpi.comasm.orgresearchgate.net Mutations in this allosteric site can disrupt this process. mdpi.comasm.org
Several mutations in the nPBD have been identified in ceftaroline-resistant MRSA isolates, including N146K, E150K, E239K, and G246E. researchgate.netmdpi.com These mutations can lead to a more closed active site conformation, hindering the interaction with ceftaroline. researchgate.netmdpi.com While some of these mutations, such as E239K, have been found in strains with high-level resistance in combination with transpeptidase domain mutations, others are associated with lower levels of resistance. nih.govmdpi.com
Table 2: PBP2a nPBD Mutations Associated with Ceftaroline Resistance
| Mutation | Location Domain | Impact on Ceftaroline Susceptibility |
|---|---|---|
| N146K | nPBD (Allosteric) | Contributes to resistance |
| E150K | nPBD (Allosteric) | Contributes to resistance |
| E239K | nPBD (Allosteric) | Found in high-level resistant strains |
| G246E | nPBD (Allosteric) | Contributes to resistance |
Information compiled from various research articles. researchgate.netmdpi.com
Mutations in PBP3 have also been implicated in ceftaroline resistance, often in methicillin-susceptible S. aureus (MSSA) or in conjunction with mutations in other PBPs in MRSA. tmkarpinski.comnih.gov In one study, an MSSA isolate developed mutations in both PBP2 and PBP3, resulting in a 16-fold increase in the ceftaroline MIC. nih.gov A T619R missense mutation in PBP3 has been identified in a ceftaroline-resistant strain, although its precise role in the resistance mechanism requires further investigation. asm.org Ceftaroline generally exhibits good binding affinity for PBP3 in susceptible strains. nih.govnih.gov
PBP4 has been shown to mediate high-level resistance to ceftaroline, particularly in the absence of PBP2a. nih.govasm.org Resistance can arise from missense mutations within the pbp4 gene itself or from mutations in the promoter region that lead to the overexpression of PBP4. asm.orgnih.gov Overexpression of PBP4 can result in a more highly cross-linked cell wall, compensating for the inhibition of other PBPs by ceftaroline. asm.org
Specific mutations in PBP4, such as E183A and F241A, have been studied for their impact on ceftaroline resistance. nih.gov Crystallographic and kinetic analyses of PBP4 with these mutations have revealed altered interactions with β-lactam antibiotics. nih.govnih.gov For instance, the E183A mutation eliminates a hydrogen bond that can form between PBP4 and ceftaroline. nih.gov However, studies suggest that ceftaroline resistance mediated by these specific PBP4 mutations may be more influenced by other factors, such as mutations in the pbp4 promoter leading to increased protein production, rather than a direct and significant impairment of ceftaroline binding to the mutated PBP4. nih.govmdpi.com
Table 3: Investigated PBP4 Mutations and their Role in Resistance
| PBP4 Mutation | Location/Effect | Implication in Ceftaroline Resistance |
|---|---|---|
| E183A | Active-site cleft | Alters hydrogen bonding with ceftaroline. nih.gov |
| F241A | Active-site cleft | Studied in conjunction with E183A. nih.gov |
| R200L | Near active site | Contributes to increased resistance. nih.govnih.gov |
| F241L | Near active site | Identified in ceftaroline-resistant strain. nih.gov |
Data from structural and kinetic studies. nih.govnih.govnih.gov
PBP4 Mutations
Beta-Lactamase Production
The effectiveness of β-lactam antibiotics can be compromised by bacterial production of β-lactamase enzymes, which hydrolyze the β-lactam ring, rendering the antibiotic inactive. researchgate.net Ceftaroline's stability against these enzymes varies depending on the specific class of β-lactamase.
Ceftaroline demonstrates variable and somewhat limited stability against common Class A β-lactamases. nih.gov Studies have shown that for bacteria producing enzymes such as TEM-1, TEM-2, and SHV-1, the minimum inhibitory concentrations (MICs) for ceftaroline can be significantly elevated, with reported ranges from 2 to 16 μg/ml. nih.govasm.org This indicates that while it may retain some activity, its efficacy can be compromised in infections caused by organisms that produce these classical β-lactamases, particularly at high bacterial inoculums or with isolates that upregulate enzyme expression. nih.gov
Ceftaroline is generally not reliable against Gram-negative bacteria that produce AmpC β-lactamases or extended-spectrum β-lactamases (ESBLs). nih.govkglmeridian.com It is labile to hydrolysis by these enzymes, which significantly limits its activity. researchgate.net Research indicates that ceftaroline is not active against Enterobacteriaceae isolates that produce ESBLs, such as CTX-M types, or those that overexpress AmpC enzymes. asm.orgkglmeridian.comresearchgate.net While ceftaroline is considered a weak inducer of AmpC β-lactamase production, similar to other oxyimino-cephalosporins, its susceptibility to hydrolysis by existing AmpC and ESBL enzymes is a primary mechanism of resistance in these organisms. researchgate.netmdpi.comnih.gov
Interactive Data Table: Ceftaroline Activity Against Beta-Lactamase Producing Organisms
| Beta-Lactamase Class | Specific Enzymes | Ceftaroline Activity/Stability | Typical MIC Range (μg/ml) | Reference |
| Class A (Classical) | TEM-1, TEM-2, SHV-1 | Variable, Mildly Labile | 2 - 16 | nih.govasm.org |
| Class A (ESBL) | CTX-M, other ESBLs | Poor, Unstable | ≥32 | asm.orgresearchgate.net |
| Class C | AmpC | Poor, Unstable | ≥32 | kglmeridian.comresearchgate.net |
Emergence of Resistance in Specific Bacterial Strains
Resistance to ceftaroline has been observed both in laboratory settings and in clinical practice. The mechanisms often involve mutations in the target PBPs. tmkarpinski.com
Serial passage studies, which involve repeatedly exposing bacteria to sub-lethal concentrations of an antibiotic, have been used to investigate the potential for resistance development. In such studies, ceftaroline has selected for resistant clones in some bacterial species.
Staphylococcus aureus : Serial passage experiments with both methicillin-susceptible S. aureus (MSSA) and MRSA have led to the development of resistance. nih.gov In one study, an MSSA isolate developed mutations in PBP2 and PBP3, resulting in a 16-fold increase in the ceftaroline MIC. nih.govoup.com For MRSA, mutations in the mecA gene encoding PBP2a (e.g., a Glu447Lys substitution) have been identified that elevate the ceftaroline MIC. nih.govoup.com Further selective pressure on already ceftaroline-resistant MRSA has generated mutations in the pbp4 promoter, leading to PBP4 overexpression. nih.govoup.com
Enterococcus faecalis : In one multistep resistance selection study, two E. faecalis isolates showed an increase in ceftaroline MICs from 1 to 8 μg/ml and from 4 to 32 μg/ml after 38 and 41 days of serial passage, respectively. nih.gov
Streptococcus pneumoniae : In the same study, none of the tested S. pneumoniae strains yielded clones with significantly increased MICs to ceftaroline after 50 consecutive passages. nih.gov
Ceftaroline-resistant strains have been isolated from patients in various clinical settings, often following prolonged or repeated antibiotic exposure. tmkarpinski.com
Cystic Fibrosis (CF) : The chronic nature of bacterial infections in CF patients often requires repeated courses of antibiotics, creating a selective pressure for resistance. Ceftaroline-resistant MRSA has been isolated from CF patients. tmkarpinski.comnih.gov In one case, a pediatric patient with CF developed a ceftaroline-resistant MRSA strain after 22 treatment courses; sequencing revealed a Tyr446Asn alteration in PBP2a. nih.gov
Infectious Endocarditis (IE) : Cases of infective endocarditis caused by ceftaroline-resistant MRSA have been reported. tmkarpinski.comasm.org In one instance, resistance emerged in the absence of prior ceftaroline exposure, and the resistant isolate contained an E447K substitution in PBP2a. asm.orgoup.com This highlights that resistance mechanisms can pre-exist in the bacterial population. tmkarpinski.com Despite these reports, ceftaroline has also been used successfully in some cases of difficult-to-treat MRSA endocarditis. nih.govnih.gov
Cross-Resistance Considerations with Other Antibiotics
The development of resistance to ceftaroline can be associated with changes in susceptibility to other antibiotics, particularly other β-lactams.
Cross-Resistance to other β-Lactams : In laboratory studies where an MSSA strain was selected for ceftaroline resistance, it also exhibited a significant increase in the MICs of other β-lactams, including oxacillin (B1211168) (128-fold increase), ceftazidime (B193861) (>32-fold increase), cefepime (B1668827) (>16-fold increase), and methicillin (B1676495) (8-fold increase). oup.com However, the MICs for non-β-lactam agents like vancomycin (B549263) and linezolid (B1675486) remained unchanged, suggesting a β-lactam-specific resistance mechanism. oup.com
Association with Carbapenem (B1253116) Resistance : Research involving MRSA isolates from cystic fibrosis patients has suggested a link between carbapenem exposure and subsequent ceftaroline resistance. osti.gov High-level resistance to carbapenems in preceding isolates was associated with the later isolation of ceftaroline-resistant MRSA. osti.gov In vitro experiments showed that pre-exposure of CF MRSA to meropenem (B701) followed by ceftaroline selection led to mutations in mecA and additional mutations in pbp1 (B1193269) and pbp2, which are targets for carbapenems. osti.gov
Lack of Cross-Resistance : Ceftaroline generally retains its activity against MRSA strains that have developed resistance to other classes of antibiotics, such as vancomycin (including vancomycin-intermediate S. aureus, VISA) and daptomycin (B549167). nih.govnih.gov
Structural Biology and Molecular Interactions of Ceftaroline
Cephalosporin (B10832234) Nucleus Modifications
The unique activity of ceftaroline (B109729) is a direct result of strategic chemical modifications to the traditional cephalosporin scaffold. These alterations optimize its interaction with bacterial targets, particularly the modified PBPs that confer resistance in strains like MRSA.
A critical modification responsible for ceftaroline's efficacy against MRSA is the addition of a 1,3-thiazole ring moiety at the C3 position of the cephem nucleus. nih.govresearchgate.net This structural feature is considered a primary determinant of its potent anti-MRSA activity. nih.gov Ceftaroline exerts its bactericidal effect by inhibiting bacterial cell wall synthesis through high-affinity binding to essential PBPs. nih.govtga.gov.au Notably, it can effectively bind to PBP2a, the protein encoded by the mecA gene, which is the key mechanism of resistance in MRSA. nih.govoup.com The interaction with PBP2a is allosteric; a first ceftaroline molecule binds to a site distant from the active site, inducing a conformational change that opens the active site. This allows a second ceftaroline molecule to bind covalently, inhibiting the enzyme's transpeptidase function and disrupting cell wall synthesis. mdpi.comasm.orgasm.org
In addition to the C3 modification, the presence of an oxime group in the acyl side chain at the C7 position of the cephalosporin structure also contributes to its robust activity against MRSA. nih.gov This moiety enhances the stability of the molecule against hydrolysis by certain beta-lactamases and plays a role in the high-affinity binding to PBP2a.
The active form of the drug, ceftaroline, is a zwitterionic molecule with poor water solubility (approximately 2.3 mg/mL), which makes it unsuitable for parenteral formulation. researchgate.net To overcome this, a water-soluble prodrug, ceftaroline fosamil, was developed by adding an N-phosphono group. nih.govnih.gov This modification significantly increases water solubility, with reported values of 8.6 mg/mL to over 100 mg/mL. researchgate.nettga.gov.au Following intravenous administration, the N-phosphono group is rapidly cleaved by plasma phosphatases to release the active ceftaroline metabolite into the circulation. tga.gov.aunih.gov
| Compound | Key Structural Feature | Property | Reported Value |
|---|---|---|---|
| Ceftaroline | Zwitterionic Molecule | Water Solubility | ~2.3 mg/mL researchgate.net |
| Ceftaroline Fosamil | N-Phosphono Group | Water Solubility | >8.6 mg/mL tga.gov.au |
Crystallographic Analyses of PBP Complexes
X-ray crystallography has provided crucial insights into the molecular interactions between ceftaroline and its target PBPs, particularly PBP4, and has helped to elucidate mechanisms of resistance.
The first crystallographic structures of S. aureus PBP4 in its apo form and as an acyl-enzyme intermediate complexed with ceftaroline have been determined. nih.govnih.gov These studies reveal that upon binding ceftaroline, a region known as Loop 1 (L1), which borders the active site, adopts a "closed" conformation. researchgate.net This is in contrast to the "open" conformation observed when PBP4 is complexed with another cephalosporin, ceftobiprole. researchgate.net The binding of ceftaroline to the active site involves the formation of a covalent bond with the catalytic serine residue (Ser-75). researchgate.net
Structural and kinetic analyses have been performed on a mutated PBP4 (PBP4CRB) from a ceftobiprole-resistant, mecA-negative S. aureus strain (CRB). nih.gov This resistant strain possesses two missense mutations in the pbp4 gene and a mutation in its promoter region. nih.gov Crystallographic comparison of the ceftaroline-bound structures of wild-type PBP4 and the resistant PBP4CRB reveals significant differences. In the PBP4CRB-ceftaroline complex, a key active site motif, the SxN motif located in Loop 2 (L2), shows significant displacement compared to the wild-type PBP4 structure. researchgate.net Interestingly, kinetic studies suggest that resistance to ceftaroline in the CRB strain may be mediated by factors other than the PBP4 missense mutations, with the promoter mutation, which leads to PBP4 overproduction, potentially playing a more significant role. mdpi.comnih.gov
| PBP4 Variant | Ligand | Key Structural Observation | Implication for Resistance |
|---|---|---|---|
| Wild-Type PBP4 | Ceftaroline | Loop 1 adopts a "closed" conformation. researchgate.net | Standard binding and inhibition. |
| PBP4CRB (Mutant) | Ceftaroline | Significant displacement of the SxN motif in Loop 2 compared to wild-type. researchgate.net | Altered active site conformation; however, resistance may be primarily due to PBP4 overproduction. mdpi.comnih.gov |
Ligand Binding Site Interactions
The potent activity of ceftaroline, particularly against methicillin-resistant Staphylococcus aureus (MRSA), is rooted in its specific molecular interactions with penicillin-binding proteins (PBPs), especially PBP2a. The unique structural features of ceftaroline facilitate high-affinity binding and inhibition. The anti-MRSA activity is significantly attributed to the 1,3-thiazole ring located at the 3-position side chain of the cephalosporin structure. nih.gov This moiety plays a crucial role in the binding of ceftaroline to PBP2a, an enzyme that confers resistance to most other β-lactam antibiotics. nih.gov
Detailed structural studies have elucidated key interactions within the allosteric binding site of PBP2a, which is located approximately 60 Å away from the active site. nih.gov Analysis of the PBP2a-ceftaroline complex reveals that the β-lactam backbone of the ceftaroline molecule interacts with key amino acid residues in this allosteric domain. One significant interaction involves Tyrosine 297 (Y297). nih.gov This interaction is part of a network of contacts that anchor the first ceftaroline molecule to the allosteric site, initiating a conformational change that opens the otherwise closed active site. nih.govnih.gov It is important to note that while the residue at position 297 is identified as Tyrosine in crystallographic and simulation studies, the prompt specified Glutamic acid (Glu-297). nih.govnih.gov The available scientific literature consistently identifies Y297 as the interacting residue in the allosteric pocket. No specific interactions involving Phenylalanine 241 (Phe-241) with ceftaroline have been highlighted in the reviewed literature.
The binding at the allosteric site also involves residues such as K76, N104, Y105, and I144, which have been identified in the crystal structure of the complex. nih.gov These interactions collectively trigger the allosteric signal that propagates to the active site, making it accessible for inhibition. nih.gov
| Residue | Interaction Type | Reference |
|---|---|---|
| Y297 (Tyrosine) | Interaction with β-lactam backbone | nih.gov |
| Y105 (Tyrosine) | Interaction with β-lactam backbone | nih.govnih.gov |
| K76 (Lysine) | Contact with ceftaroline molecule | nih.gov |
| N104 (Asparagine) | Contact with ceftaroline molecule | nih.gov |
| I144 (Isoleucine) | Contact with ceftaroline molecule | nih.gov |
Molecular Dynamics Simulations of PBP-Ceftaroline Interactions
Molecular dynamics (MD) simulations have been a powerful computational tool to investigate the complex and dynamic process of ceftaroline's interaction with PBP2a at an atomic level. nih.govasm.org These simulations provide insights into the allosteric mechanism that is central to ceftaroline's efficacy against MRSA, a mechanism that is not fully apparent from static crystal structures alone. nih.govnih.gov
MD studies have been employed to elucidate how the binding of one ceftaroline molecule to the allosteric site regulates the conformation and dynamics of the distant active site. nih.govasm.org Simulations show that upon binding of the first ceftaroline molecule (CFT1) to the allosteric domain, the protein undergoes significant conformational changes. nih.govnih.gov These changes are characterized by a stabilization of the allosteric domain while simultaneously increasing the flexibility and dynamics of the catalytic domain. nih.govasm.org This allosteric communication network is crucial for opening the active site, which in its apo (unbound) state is closed and inaccessible to most β-lactams. nih.govnih.gov
A key finding from these simulations is the successful capture of the opening process of the active site pocket. nih.govasm.org Targeted-molecular-dynamics (TMD) simulations have mapped a plausible trajectory for this transition, highlighting the significant motion of residues in the β3-β4 loop, which acts as a gatekeeper to the active site. nih.gov This opening exposes the catalytic Serine 403, allowing a second ceftaroline molecule (CFT2) to enter and covalently acylate the active site, thereby inhibiting the crucial cell wall transpeptidation reaction. nih.govnih.gov
Interestingly, several MD simulation studies have suggested that the binding of ceftaroline at the allosteric site is not exceptionally strong or stable. nih.govresearchgate.net The molecule can exhibit considerable fluctuation within the allosteric pocket. researchgate.net Despite this, its presence is sufficient to trigger the necessary conformational cascade that leads to the opening of the active site. nih.gov These computational findings underscore the subtle and dynamic nature of the allosteric regulation and provide a deeper understanding of the mechanism that allows ceftaroline to overcome β-lactam resistance in MRSA. nih.gov
| Simulation Finding | Description | Reference |
|---|---|---|
| Allosteric Regulation | Binding of ceftaroline at the allosteric site induces a conformational change that opens the active site, which is ~60 Å away. | nih.govnih.govasm.org |
| Protein Dynamics | Ceftaroline binding stabilizes the allosteric domain while increasing the conformational flexibility of the catalytic domain. | nih.govasm.org |
| Active Site Opening | Simulations captured the opening of the active site pocket, involving significant movement of the β3-β4 loop. | nih.govnih.gov |
| Binding Stability | Studies suggest that the binding of ceftaroline at the allosteric site may be weak or unstable, yet sufficient to trigger the allosteric effect. | nih.govresearchgate.net |
Compound Index
| Compound Name |
|---|
| Ceftaroline fosamil acetate (B1210297) |
| Ceftaroline |
Non Clinical Pharmacodynamics and Pharmacokinetics of Ceftaroline and Ceftaroline Fosamil Acetate
Non-Clinical Pharmacodynamics
Ceftaroline (B109729), the active metabolite of the prodrug ceftaroline fosamil acetate (B1210297), exhibits potent bactericidal activity. Its efficacy in non-clinical models is primarily correlated with the duration of time that free drug concentrations remain above the minimum inhibitory concentration (MIC) of the infecting organism.
The pharmacodynamic (PD) parameter that best predicts the efficacy of ceftaroline is the percentage of the dosing interval during which the free drug concentration exceeds the MIC (%fT>MIC). asm.org This time-dependent killing characteristic is consistent with other beta-lactam antibiotics. asm.org Non-clinical data from various animal infection models have established the specific %fT>MIC targets associated with different levels of bacterial reduction, such as bacteriostasis (no change in bacterial count) and 1-log10 or 2-log10 reductions in colony-forming units (CFU). asm.orgnih.gov These targets have been found to be largely consistent across different infection models, including thigh and lung infections. researchgate.net
Murine thigh infection models have been instrumental in defining the exposure-response relationship for ceftaroline against Staphylococcus aureus, including both methicillin-susceptible (S. aureus) (MSSA) and methicillin-resistant S. aureus (MRSA) strains. In a neutropenic murine thigh infection model, human-simulated exposures of ceftaroline demonstrated predictable efficacy against a range of S. aureus isolates. asm.org
Studies have identified the %fT>MIC values required for various levels of efficacy. For instance, against S. aureus in a neutropenic thigh model, a %fT>MIC of approximately 26% was associated with net bacterial stasis. nih.gov A 1-log10 CFU reduction was achieved with a %fT>MIC of 19.3%. ersnet.org In one study, the %fT>MIC targets for 80% of maximal effect (EI80), 50% of maximal effect (EI50), and stasis were determined to be 28.3%, 9.7%, and 9.3%, respectively, in the neutropenic thigh infection model. asm.org The efficacy was maintained even against isolates with higher MICs, with a reduction in bacterial density observed at the highest tested MIC of 4 mg/L, which corresponded to a %fT>MIC of 27.5%. asm.org The presence of a competent immune system was also shown to enhance the activity of the antibiotic. ssi.dk
| Endpoint | Required %fT>MIC (Neutropenic Murine Thigh Model) | Source |
|---|---|---|
| Stasis | 26% | nih.gov |
| 1-log10 CFU Reduction | 19.3% | ersnet.org |
| Stasis | 9.3% | asm.org |
The efficacy of ceftaroline has also been well-characterized in murine pneumonia models. In a neutropenic murine lung infection model, ceftaroline demonstrated consistent activity against a variety of MRSA and MSSA isolates. asm.org The serum %fT>MIC targets required for efficacy in the lung infection model were found to be similar to those observed in the murine thigh infection model. nih.govresearchgate.net
In a study using an immunocompromised murine pneumonia model, the composite %fT>MIC values required for stasis and a 1-log10 kill were 16% and 41%, respectively. asm.orgnih.govresearchgate.net For individual isolates, the serum %fT>MIC required to produce a 1-log10 kill ranged from 17% to 43%. asm.orgnih.gov These targets were achieved with a human-simulated regimen, which resulted in bacterial reductions of 0.64 to 1.95 log10 CFU against the tested isolates. asm.orgnih.gov Pharmacokinetic analysis in these models revealed that ceftaroline concentrations in the epithelial lining fluid (ELF) were similar to those in the serum, ensuring adequate drug exposure at the site of infection. asm.orgnih.gov
| Endpoint | Required %fT>MIC (Neutropenic Murine Pneumonia Model) | Source |
|---|---|---|
| Stasis | 16% | asm.orgnih.gov |
| 1-log10 CFU Reduction | 41% | asm.orgnih.gov |
The in vivo efficacy of ceftaroline fosamil has been evaluated in a murine model of MRSA bacteremia. In an immunocompetent BALB/c mouse model, ceftaroline fosamil was compared to vancomycin (B549263) and daptomycin (B549167) for the treatment of experimental MRSA bacteremia caused by five different MRSA strains. nih.gov
A ceftaroline fosamil regimen yielded a T>MIC of 61.5% for an MIC of 1 mg/L and proved to be effective against all tested strains. nih.gov This resulted in a mean reduction of 2.34 ± 0.33 log10 CFU/mL in the blood and 2.08 ± 0.22 log10 CFU/g in the kidneys. nih.gov The efficacy of ceftaroline fosamil was shown to be not inferior to that of vancomycin and daptomycin. nih.gov
| Treatment | Mean Log10 Reduction in Blood (CFU/mL) | Mean Log10 Reduction in Kidney (CFU/g) | Source |
|---|---|---|---|
| Ceftaroline fosamil | 2.34 ± 0.33 | 2.08 ± 0.22 | nih.gov |
| Daptomycin | 2.30 ± 0.60 | 2.14 ± 0.31 | nih.gov |
| Vancomycin | 1.84 ± 0.73 | 1.95 ± 0.32 | nih.gov |
In Vivo Efficacy in Animal Infection Models
Pneumonia Models (e.g., S. pneumoniae in rabbits)
The efficacy of ceftaroline has been evaluated in various animal models that simulate human infections. In an experimental rabbit meningitis model using Streptococcus pneumoniae, ceftaroline demonstrated potent bactericidal activity. nih.gov The study tested ceftaroline fosamil against both a penicillin-sensitive and a penicillin-resistant strain of S. pneumoniae. nih.gov Against the penicillin-sensitive strain, ceftaroline's bactericidal activity was comparable to or slightly superior to ceftriaxone (B1232239). nih.gov Notably, against the penicillin-resistant pneumococcal strain, ceftaroline's efficacy was significantly superior to the standard combination therapy of ceftriaxone and vancomycin. nih.gov
While not a direct pneumonia model, these findings are significant as S. pneumoniae is a primary cause of community-acquired pneumonia. nih.govnih.govomeka.net The ability of ceftaroline to effectively act against resistant strains in a severe infection model highlights its potential utility. nih.gov Further studies in porcine models of acute lung injury (ALI) have also investigated tissue penetration, a key factor in treating pneumonia. diva-portal.org These studies revealed higher drug concentrations in injured lung tissue compared to healthy lung tissue, suggesting enhanced penetration into the site of infection during inflammation. diva-portal.org
Table 1: Bactericidal Activity of Ceftaroline in an Experimental Rabbit Model
| Pathogen Strain | Comparator(s) | Outcome |
|---|---|---|
| Penicillin-Sensitive S. pneumoniae | Ceftriaxone | Ceftaroline exhibited comparable or slightly superior bactericidal activity. nih.gov |
| Penicillin-Resistant S. pneumoniae | Ceftriaxone + Vancomycin | Ceftaroline demonstrated significantly higher killing rates. nih.gov |
Endocarditis and Osteomyelitis Models (e.g., rabbits)
The in vivo activity of ceftaroline fosamil has been assessed in a rabbit model of infective endocarditis caused by various strains of Staphylococcus aureus, including methicillin-susceptible (MSSA), methicillin-resistant (MRSA), and glycopeptide-intermediate (GISA) strains. nih.gov In this model, ceftaroline demonstrated high bactericidal activity, achieving a significant reduction of more than 5 log10 CFU per gram of vegetation after a four-day treatment period against all tested strains. nih.gov
When compared to daptomycin and tigecycline (B611373), both ceftaroline and daptomycin showed potent in vivo efficacy. nih.gov However, ceftaroline was found to be superior to daptomycin in its ability to completely sterilize the aortic valve vegetations. nih.govsigmaaldrich.com Furthermore, no emergence of resistant variants was observed during therapy with ceftaroline. nih.govsigmaaldrich.com These results underscore ceftaroline's potential as a therapeutic agent for severe S. aureus infections like endocarditis. nih.gov
Non-Clinical Pharmacokinetics
Absorption and Bioavailability in Animal Studies (e.g., oral vs. IV/IM in dogs, rabbits, monkeys)
Ceftaroline fosamil is a water-soluble prodrug developed for parenteral (intravenous or intramuscular) administration. nih.govnih.gov Non-clinical studies have demonstrated that the pharmacokinetic profile of ceftaroline following intramuscular (IM) administration is comparable to that of intravenous (IV) dosing in several animal species, including rats, rabbits, and monkeys. nih.govnih.gov
A study comparing single IV and IM injections in these species found that the areas under the plasma concentration-time curve (AUC) after IM dosing were similar to or greater than those after IV dosing, indicating excellent bioavailability. nih.gov Specifically, the mean AUC following IM administration was 129% greater in rats, 7.3% greater in rabbits, and 12.7% greater in monkeys compared to IV administration. nih.gov While the maximum plasma concentration (Cmax) was lower and the time to reach Cmax (Tmax) was longer with IM dosing, the sustained plasma concentrations are favorable for a time-dependent antibiotic like ceftaroline. nih.govnih.gov
Table 2: Comparative Pharmacokinetic Parameters of Ceftaroline (IV vs. IM) in Animal Models
| Species | Administration Route | Mean AUC (µg·h/mL) | Mean Cmax (µg/mL) | Mean Tmax (h) |
|---|---|---|---|---|
| Rat | IV | 24.9 | 63.8 | 0.08 |
| IM | 57.0 | 25.8 | 0.50 | |
| Rabbit | IV | 68.3 | 75.8 | 0.25 |
| IM | 73.3 | 31.9 | 1.00 | |
| Monkey | IV | 80.0 | 83.1 | 0.25 |
| IM | 90.1 | 37.0 | 1.00 |
Data adapted from a study assessing a 20 mg/kg dose. nih.gov
Distribution and Tissue Penetration (e.g., lung tissue in rabbits, rats)
Effective distribution and penetration into tissues are critical for treating infections. In a porcine model with induced acute lung injury, ceftaroline demonstrated enhanced penetration into inflamed lung tissue. diva-portal.org The peak concentration (Cmax) of ceftaroline was higher in the injured lung tissue (median 55.4 mg/L) compared to healthy lung tissue (34.7 mg/L). diva-portal.org
In rabbit models, ceftaroline has also shown effective penetration into the central nervous system under inflammatory conditions. In an experimental meningitis model, the penetration of ceftaroline into inflamed meninges was approximately 14-15%, whereas penetration into uninflamed meninges was significantly lower at around 3%. nih.govnih.gov The volume of distribution in healthy subjects is approximately 20.3 L, and the drug is minimally bound to plasma proteins (about 20%). drugbank.comnih.gov
Metabolism (Conversion of Prodrug to Active Ceftaroline)
Ceftaroline is administered as the prodrug ceftaroline fosamil acetate. nih.gov Following administration, this prodrug is rapidly and completely converted into the microbiologically active form, ceftaroline, by plasma phosphatase enzymes. nih.govnih.govdrugbank.comnih.gov This conversion happens quickly in vivo. nih.gov A small portion of the active ceftaroline is subsequently metabolized through hydrolysis of its beta-lactam ring to form ceftaroline M-1, which is an open-ring metabolite that is microbiologically inactive. nih.govdrugbank.com Ceftaroline does not undergo metabolism via the cytochrome P450 system. nih.govnih.gov
Elimination Pathways (e.g., renal excretion)
The primary route of elimination for ceftaroline and its metabolites is through the kidneys. nih.govdrugbank.comtaylorandfrancis.compharmacylibrary.com In healthy individuals, drug clearance occurs mainly via renal excretion. nih.govnih.gov Studies have shown that a significant portion of the administered dose is recovered in the urine. nih.gov Approximately 50% of the dose is excreted as active ceftaroline, and about 7% is excreted as the inactive metabolite, ceftaroline-M-1. nih.gov Minimal amounts of ceftaroline have been recovered in bile or feces, confirming that renal excretion is the predominant pathway and that hepatic clearance plays a minor role. nih.govdrugbank.com
Half-life in Animal Models
The pharmacokinetic profile of ceftaroline, the active metabolite of this compound, has been characterized in several animal models. Following intravenous administration, the terminal half-life of ceftaroline varies across species, reflecting differences in metabolism and elimination.
In rats, the metabolism and elimination of ceftaroline were observed to be faster compared to other species like rabbits or monkeys. nih.gov A study involving intravenous administration of ceftaroline reported a half-life of 0.43 hours in Sprague-Dawley rats. Following intramuscular administration in rats, the half-life was slightly longer at 0.52 hours.
In rabbits, the terminal half-life after a single intravenous dose was determined to be 0.74 hours. A comparable half-life of 0.73 hours was observed after intramuscular injection. In monkeys, the intravenous administration of ceftaroline resulted in a terminal half-life of 1.10 hours, which increased to 1.54 hours following intramuscular administration. nih.gov This suggests a more sustained plasma concentration when administered via the intramuscular route in this species. nih.gov
| Animal Model | Route of Administration | Terminal Half-life (t½) in Hours |
|---|---|---|
| Rat (Sprague-Dawley) | Intravenous (IV) | 0.43 |
| Rat (Sprague-Dawley) | Intramuscular (IM) | 0.52 |
| Rabbit | Intravenous (IV) | 0.74 |
| Rabbit | Intramuscular (IM) | 0.73 |
| Monkey | Intravenous (IV) | 1.10 |
| Monkey | Intramuscular (IM) | 1.54 |
Protein Binding in Animal Plasma
Studies suggest that the plasma protein binding of ceftaroline in preclinical animal models such as rats is greater than that observed in humans. researchgate.netasm.org For many antibiotics, plasma protein binding characteristics in rats and rabbits are considered to show no significant difference from humans, making them relevant models for study. mdpi.com
Non-Clinical Toxicology and Safety Pharmacology Studies
Target Organ Toxicity in Animal Models (e.g., kidneys, CNS in rats and monkeys)
Non-clinical toxicology studies conducted in both rat and monkey models have identified the kidneys and the central nervous system (CNS) as potential target organs for ceftaroline fosamil toxicity. This profile is generally considered typical for the cephalosporin (B10832234) class of antimicrobials.
Genotoxicity Studies in Mammalian Cells (in vitro assays)
The genotoxic potential of ceftaroline fosamil and its active metabolite, ceftaroline, has been evaluated through a standard battery of in vitro assays. In tests for mutagenicity, ceftaroline fosamil was found to be negative in a bacterial reverse mutation assay. Both ceftaroline fosamil and ceftaroline were also negative in the in vitro mouse lymphoma assay, indicating no evidence of mutagenic activity in these mammalian cell tests.
However, in assays designed to detect chromosomal damage, both ceftaroline fosamil and ceftaroline were observed to be clastogenic, inducing chromosomal aberrations in an in vitro assay using mammalian cells. This clastogenic effect was noted only in the absence of metabolic activation.
| Assay Type | Test Substance | Condition | Result |
|---|---|---|---|
| Bacterial Reverse Mutation Assay | Ceftaroline fosamil | - | Negative |
| Mouse Lymphoma Assay | Ceftaroline fosamil | - | Negative |
| Mouse Lymphoma Assay | Ceftaroline | - | Negative |
| In Vitro Chromosomal Aberration Assay | Ceftaroline fosamil & Ceftaroline | Without Metabolic Activation | Positive (Clastogenic) |
| With Metabolic Activation | Negative |
Reproductive and Developmental Toxicity in Animal Models (e.g., rats, rabbits)
Reproductive and developmental toxicity studies have concluded that ceftaroline is not a reproductive toxicant.
Fertility Studies: In studies evaluating the effect on fertility, intravenous administration of ceftaroline fosamil to male and female rats at high doses had no adverse effects on fertility.
Developmental Toxicity Studies: Developmental toxicity was assessed in both rats and rabbits.
In rats , intravenous doses of ceftaroline fosamil demonstrated no maternal toxicity and no adverse effects on the fetus.
In rabbits , no drug-induced malformations were observed in the offspring. However, at doses that produced maternal toxicity (including moribundity and mortality), an increased incidence of a common skeletal variation, specifically angulated hyoid alae, was noted in the fetuses.
Furthermore, ceftaroline fosamil did not negatively impact the postnatal development or the subsequent reproductive performance of the offspring of rats treated during gestation and lactation.
| Study Type | Animal Model | Findings |
|---|---|---|
| Fertility | Rat | No adverse effects on male or female fertility. |
| Developmental Toxicity | Rat | No maternal toxicity or adverse effects on the fetus. |
| Rabbit | No drug-induced malformations. Increased incidence of a skeletal variation (angulated hyoid alae) at maternally toxic doses. | |
| Peri/Postnatal Development | Rat | No adverse effects on postnatal development or reproductive performance of offspring. |
In Vitro Hemocompatibility Studies
Information regarding in vitro hemocompatibility studies for this compound is not available in the reviewed scientific literature.
Synthetic Routes and Chemical Modifications
Historical Synthetic Routes and Modifications from Cefozopran (B1663582)
Ceftaroline (B109729) was developed through the strategic modification of cefozopran, a fourth-generation cephalosporin (B10832234). oup.comnih.govresearchgate.net The goal was to create a new agent with potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a capability lacking in earlier cephalosporins. The core structure of cefozopran was altered at key positions to achieve this enhanced antibacterial profile.
The development process focused on modifying the side chains at the C-3 and C-7 positions of the 7-aminocephalosporanic acid (7-ACA) nucleus. While specific, proprietary details of the direct synthetic conversion from cefozopran to ceftaroline are limited in publicly available literature, the structural evolution highlights the key changes:
C-3 Side Chain: The 1-(1,2,3-triazol-1-yl)methyl pyridinium (B92312) group of cefozopran was replaced with a complex [4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl group in ceftaroline. This modification is critical for the molecule's ability to bind effectively to penicillin-binding proteins (PBPs), including PBP2a of MRSA.
C-7 Side Chain: The aminothiadiazole-methoxyimino moiety at the C-7 position of cefozopran was altered to the (Z)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino side chain in the ceftaroline fosamil prodrug. This chain plays a significant role in its broad-spectrum activity and stability against certain beta-lactamases.
These targeted modifications transformed the antibacterial spectrum of the parent compound, leading to the creation of a novel cephalosporin with significant clinical potential against challenging Gram-positive pathogens. nih.gov
Current Synthetic Methodologies for Ceftaroline Fosamil
The synthesis of ceftaroline fosamil is a multi-step process that involves the careful construction of its complex side chains and their attachment to the cephalosporin core, followed by the introduction of the solubility-enhancing phosphono group.
The synthesis can be broadly understood by the coupling of two key fragments to the cephem nucleus. A common synthetic route starts with (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid as a precursor for the C-7 side chain. google.com The core of the molecule, the cephem nucleus, is a derivative of 7-amino-3-cephem-4-carboxylic acid.
The general sequence involves several key stages:
Preparation of the C-7 Side Chain : The starting material, (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid, undergoes amino protection. This protected acid is then activated, often by converting it into an acid chloride or another reactive derivative, making it ready for amide bond formation. google.com
Preparation of the Cephem Nucleus : A key intermediate is the parent nucleus, 7β-amino-3-[4-(1-methyl-4-pyridinium)-2-thiazolylthio]-3-cephem-4-carboxylate. patsnap.comgoogle.com Its synthesis involves reacting a 3-hydroxy-cephem derivative with an activating reagent (like Tosyl chloride), followed by reaction with 4-(4-pyridyl)-2-mercaptothiazole and subsequent quaternization. google.com
Amide Condensation (Coupling) : The activated C-7 side chain is coupled with the C-7 amino group of the cephem nucleus intermediate. This reaction forms the crucial amide linkage that characterizes all cephalosporins. google.com
Deprotection : Following the coupling, the protecting group on the amino group of the C-7 side chain's thiadiazole ring is removed to yield the active ceftaroline molecule. google.com
Phosphorylation and Salification : The final step involves the phosphorylation of the newly deprotected amino group to create the N-phosphono prodrug, ceftaroline fosamil. This is followed by salification to produce the stable acetate (B1210297) salt. google.com
Table 1: Key Intermediates in Ceftaroline Fosamil Synthesis
| Intermediate Name | Role in Synthesis |
| (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid | Starting material for the C-7 acyl side chain. google.com |
| 7β-amino-3-[4-(1-methyl-4-pyridinium)-2-thiazolylthio]-3-cephem-4-carboxylate | The core cephem nucleus containing the C-3 side chain, ready for coupling. patsnap.comgoogle.com |
| Activated C-7 Side Chain (e.g., Acid Chloride) | A reactive form of the side chain that facilitates amide bond formation. google.com |
| Amino-protected Ceftaroline | The coupled molecule before the final deprotection and phosphorylation steps. google.com |
Protecting reactive functional groups is essential to direct the synthesis towards the desired product.
Amino Protection : In the synthesis of ceftaroline, the amino group on the 1,2,4-thiadiazole (B1232254) ring of the C-7 side chain must be protected before the side chain is activated and coupled to the cephem nucleus. This prevents unwanted side reactions. Common protecting groups in medicinal chemistry for such purposes include tert-butyloxycarbonyl (Boc) or other acid-labile or hydrogenolysis-labile groups. google.compeptide.com The selection of the protecting group is critical, as it must be stable during the coupling reaction and selectively removable afterward without degrading the complex cephalosporin structure. google.com
Phosphorylation : The conversion of the active drug, ceftaroline, into its prodrug form, ceftaroline fosamil, is achieved through phosphorylation of the 5-amino group on the 1,2,4-thiadiazole ring. nih.gov This process typically involves reacting the deprotected ceftaroline with a phosphorylating agent, such as phosphorus pentachloride (PCl₅), followed by controlled hydrolysis. google.com The resulting phosphono group (-P(O)(OH)₂) enhances the water solubility of the compound for intravenous administration. oup.comnih.gov Strategies using allyl-protected phosphoesters followed by palladium-mediated deprotection represent a modern approach to synthesizing phosphorylated biomolecules under mild conditions, avoiding the harsh reagents of older methods. nih.gov
Research into Novel Derivatives and Structure-Activity Relationships
The unique antibacterial properties of ceftaroline are a direct result of its specific molecular structure. Ongoing research explores this relationship to design new derivatives with improved characteristics.
The potent activity of ceftaroline, particularly against MRSA, is primarily attributed to the specific functionalities of its C-3 and C-7 side chains. nih.gov
C-3 Side Chain : The bulky, cationic [4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl group at the C-3 position is considered a key factor for its anti-MRSA activity. wikipedia.orgoup.com This side chain is thought to anchor the molecule within the active site of PBP2a, the modified penicillin-binding protein that confers methicillin (B1676495) resistance in S. aureus. This binding induces a conformational change in PBP2a, allowing ceftaroline to inhibit the protein's transpeptidase activity and disrupt bacterial cell wall synthesis. sci-hub.red
C-7 Side Chain : The (Z)-alkoxyimino group provides stability against many common β-lactamase enzymes. The 5-amino-1,2,4-thiadiazole moiety is also crucial for binding to the active site of penicillin-binding proteins in both Gram-positive and Gram-negative bacteria. nih.gov The combination of these two side chains results in a broad spectrum of activity against common respiratory pathogens while conferring the unique and powerful anti-MRSA effect. nih.govnih.gov
Table 2: Structure-Activity Relationship of Ceftaroline
| Structural Feature | Impact on Antimicrobial Activity |
| Cephem Core | The bicyclic β-lactam ring system is essential for the mechanism of action, inhibiting bacterial cell wall synthesis. wikipedia.org |
| C-3 [4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl Side Chain | Confers potent activity against MRSA and other resistant Gram-positive bacteria by enabling high-affinity binding to PBP2a. oup.comoup.com |
| C-7 [(Z)-2-ethoxyimino-2-[5-amino-1,2,4-thiadiazol-3-yl]acetyl]amino Side Chain | Provides broad-spectrum activity and enhances binding to standard PBPs. The ethoxyimino group offers stability against hydrolysis by β-lactamases. nih.govsci-hub.red |
Ceftaroline itself has limited aqueous solubility. To overcome this, the prodrug ceftaroline fosamil was designed. A prodrug is an inactive or less active molecule that is converted into the active drug within the body. researchgate.net
The design of ceftaroline fosamil involves masking the amino group on the C-7 side chain's thiadiazole ring with a phosphono group. oup.comnih.gov This modification serves a critical purpose:
Enhanced Solubility : The ionizable phosphono group significantly increases the water solubility of the compound, making it suitable for formulation as an intravenous injection. nih.gov
In Vivo Activation : After administration, plasma phosphatases rapidly and completely hydrolyze the N-P bond, releasing the active ceftaroline molecule at the site of infection. nih.govdrugbank.com This bio-reversible process ensures that the active drug is available systemically to exert its therapeutic effect. nih.gov
This prodrug strategy is a highly effective and widely used approach in drug development to improve the physicochemical and pharmacokinetic properties of a parent compound without compromising its intrinsic biological activity. researchgate.net
Compound Names
Stability and Degradation Pathways of Ceftaroline Fosamil (Analytical Research)
Ceftaroline fosamil, a prodrug formulation of the active cephalosporin ceftaroline, is susceptible to degradation under various environmental conditions. Understanding its stability profile and degradation pathways is crucial for ensuring its quality, safety, and efficacy. Analytical research, primarily through forced degradation studies, provides insights into the chemical stability of ceftaroline fosamil and helps in identifying its degradation products. These studies are typically conducted using advanced analytical techniques such as high-performance liquid chromatography (HPLC), ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), and liquid chromatography-electrospray ionization-quadrupole time-of-flight mass spectrometry (LC-ESI-QTOF-MS).
Forced degradation studies involve subjecting the drug substance to stress conditions like acidic, basic, oxidative, thermal, and photolytic environments. nih.gov These studies are instrumental in developing stability-indicating analytical methods capable of separating the intact drug from its degradation products. scispace.comresearchgate.net
Research indicates that ceftaroline fosamil exhibits varying stability under different stress conditions. It is relatively stable in acidic solutions but shows significant degradation in basic media. japsonline.comjapsonline.com The primary degradation pathway in aqueous solutions involves the hydrolysis of the phosphono group, which converts the prodrug, ceftaroline fosamil, into its active form, ceftaroline. tandfonline.com The β-lactam ring, characteristic of cephalosporins, is also susceptible to cleavage, particularly under alkaline conditions. tandfonline.comtandfonline.com
Several studies have focused on identifying the specific degradation products formed under various stress conditions. Mass spectrometry techniques have been pivotal in elucidating the structures of these degradants. For instance, under thermal stress and in the presence of humidity, several degradation products have been identified, indicating complex degradation pathways. tandfonline.comtandfonline.com Photodegradation and thermolysis have also been identified as significant contributors to the degradation of ceftaroline fosamil. nih.gov
The stability of ceftaroline fosamil is also influenced by its physical form. The crystalline form of ceftaroline fosamil monoacetate solvate has been found to be more stable than its amorphous form. nih.gov Furthermore, the moisture content of the solid-state drug is a critical factor affecting its long-term stability. nih.gov
Analytical studies have successfully identified several degradation products with specific mass-to-charge ratios (m/z), providing a clearer picture of the degradation pathways. nih.gov For example, degradation products with m/z values of 303, 337, 442, 483, and 543 have been proposed based on mass spectrometry analysis. nih.gov Another study identified a degradation product with an m/z of 702, corresponding to the opening of the β-lactam ring under alkaline conditions. tandfonline.com
The following interactive data tables summarize the findings from various analytical research studies on the stability and degradation of ceftaroline fosamil.
Table 1: Summary of Forced Degradation Studies on Ceftaroline Fosamil
| Stress Condition | Method | Observations | % Degradation | Reference |
|---|---|---|---|---|
| Acidic | UPLC-MS/MS | Stable in acidic solution. | No degradation | japsonline.comjapsonline.com |
| Basic | UPLC-MS/MS | Unstable in basic medium. | Significant degradation | japsonline.com |
| Oxidative | HPLC | Sensitive to oxidation. | Significant degradation | researchgate.net |
| Thermal (60°C) | HPLC | Residual content of approximately 14% after 90 minutes. | ~86% | tandfonline.com |
| Photolytic (UVC light) | HPLC | Unstable under UVC light. | Significant degradation | researchgate.net |
| Humidity | LC-MS/MS | Degradation observed with the formation of two degradation products. | - | tandfonline.com |
Table 2: Identified Degradation Products of Ceftaroline Fosamil
| m/z of Degradation Product | Stress Condition | Proposed Structural Change | Analytical Technique | Reference |
|---|---|---|---|---|
| 303 | Thermal Stress | Not specified | ESI-QTOF | nih.gov |
| 337 | Thermal Stress | Not specified | ESI-QTOF | nih.gov |
| 442 | Thermal Stress | Not specified | ESI-QTOF | nih.gov |
| 483 | Thermal Stress | Not specified | ESI-QTOF | nih.gov |
| 543 | Thermal Stress | Not specified | ESI-QTOF | nih.gov |
| 702 | Alkaline (NaOH 0.05 N) | Opened β-lactam ring | LC-MS/MS | tandfonline.com |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Ceftaroline fosamil acetate |
| Ceftaroline |
| Ceftaroline fosamil |
| Cefepime (B1668827) |
| Cefapirin |
| Ceftazidime (B193861) |
| Cefpirome |
| Cefalonium |
| Cefotaxime |
| Cefquinome |
| Cefalotin |
Future Directions and Research Gaps
Investigating Emerging Resistance Mechanisms
The emergence of resistance to ceftaroline (B109729), although currently infrequent, necessitates a proactive approach to understanding the underlying molecular mechanisms. Research has identified several pathways through which bacteria, particularly Staphylococcus aureus, can develop reduced susceptibility to this fifth-generation cephalosporin (B10832234).
A primary mechanism of ceftaroline resistance involves alterations in penicillin-binding proteins (PBPs), the primary targets of β-lactam antibiotics. In methicillin-resistant S. aureus (MRSA), ceftaroline's efficacy is largely due to its high affinity for PBP2a, a modified PBP that confers resistance to most other β-lactams. However, mutations within the mecA gene, which encodes PBP2a, can reduce this binding affinity. Specific amino acid substitutions, both within and outside the transpeptidase domain of PBP2a, have been correlated with increased minimum inhibitory concentrations (MICs) of ceftaroline. oup.comoup.com For instance, a Glu447Lys substitution in the PBP2a transpeptidase pocket has been shown to elevate the ceftaroline MIC. oup.com
Beyond PBP2a, mutations in other PBPs are also implicated in ceftaroline resistance. In methicillin-susceptible S. aureus (MSSA), mutations in PBP2 and PBP3 have been observed to increase the ceftaroline MIC significantly. oup.com Furthermore, overexpression of PBP4, a PBP not inhibited by ceftaroline, can provide an alternative pathway for cell wall synthesis when PBP2a is inhibited, contributing to resistance. oup.com This hypothesis is supported by the observation that the elevated ceftaroline MIC in some resistant strains can be reversed by combination with low levels of other β-lactams like methicillin (B1676495) or meropenem (B701) that inhibit PBP4. oup.com
Non-PBP-mediated resistance mechanisms are also an area of active investigation. Mutations in genes such as clpX (encoding an endopeptidase), pp2c (encoding a protein phosphatase), and the transcription terminator rho have been suggested to influence ceftaroline susceptibility in MRSA through mechanisms independent of mecA. oup.com Additionally, mutations in the gdpP gene have been identified in MRSA strains resistant to both ceftaroline and ceftobiprole, although its precise role in resistance is yet to be fully elucidated. oup.com
The following table summarizes key mutations and their impact on ceftaroline susceptibility:
| Gene/Protein | Mutation/Alteration | Organism | Impact on Ceftaroline Susceptibility |
| mecA/PBP2a | Glu447Lys substitution | MRSA | Elevated MIC |
| PBP2 | Various mutations | MSSA | Increased MIC |
| PBP3 | Various mutations | MSSA | Increased MIC |
| pbp4 promoter | Changes leading to PBP4 overexpression | MRSA | Increased MIC |
| clpX | Mutations | MRSA | Potential influence on resistance |
| pp2c | Mutations | MRSA | Potential influence on resistance |
| rho | Mutations | MRSA | Potential influence on resistance |
| gdpP | Mutations | MRSA | Associated with resistance |
Continued genomic surveillance and functional characterization of these and other potential resistance determinants are essential for anticipating and overcoming future challenges to the efficacy of ceftaroline.
Novel Combination Therapies
To enhance the efficacy of ceftaroline, particularly in difficult-to-treat infections, and to potentially mitigate the development of resistance, researchers are investigating its use in combination with other antimicrobial agents. The rationale for these combination therapies often lies in synergistic or complementary mechanisms of action.
One of the most explored combinations is ceftaroline with daptomycin (B549167). In vitro studies have demonstrated synergistic activity, and this combination has been investigated as a salvage therapy for persistent MRSA bacteremia. capes.gov.br The proposed mechanism for this synergy involves ceftaroline's ability to enhance daptomycin's binding to the bacterial cell membrane. Some clinical studies have suggested that this combination may lead to more rapid clearance of bacteremia compared to monotherapy. drugs.com
The combination of ceftaroline with other β-lactams is also a subject of interest. For instance, the addition of a β-lactam that can inhibit PBP4, such as methicillin or meropenem, has been shown to restore ceftaroline susceptibility in some resistant MRSA strains. oup.com This suggests a potential role for such combinations in overcoming specific resistance mechanisms.
Combination therapy with vancomycin (B549263) has also been evaluated. oup.comnih.gov The addition of ceftaroline may enhance the activity of vancomycin against certain strains of MRSA. However, the clinical benefit of this combination is still under investigation, with some retrospective studies showing no significant improvement in outcomes compared to monotherapy for MRSA bacteremia. oup.com
A summary of key combination therapy studies is presented below:
| Combination | Rationale | Key Findings |
| Ceftaroline + Daptomycin | Synergistic bactericidal activity | Potential for rapid clearance of persistent MRSA bacteremia in salvage therapy. |
| Ceftaroline + Vancomycin | Potential for enhanced activity against MRSA | Conflicting clinical data; some studies show no significant improvement in outcomes for MRSA bacteremia. |
| Ceftaroline + Methicillin/Meropenem | Inhibition of PBP4 to overcome resistance | Reversal of ceftaroline resistance observed in vitro in some PBP4-overexpressing strains. |
While promising, the clinical utility of these combination therapies requires further validation through large, prospective, randomized controlled trials to determine the optimal combinations, dosing regimens, and patient populations that would benefit the most.
Development of New Ceftaroline Derivatives
The chemical scaffold of ceftaroline provides a foundation for the development of new derivatives with potentially enhanced properties. Ceftaroline itself was developed through the modification of a fourth-generation cephalosporin, cefozopran (B1663582). nih.gov The key structural features responsible for its potent anti-MRSA activity are the 1,3-thiazole ring at the 3-position of the cephalosporin nucleus and the oxime group in the C7 acyl moiety. nih.gov
Future research into new ceftaroline derivatives could focus on several key areas:
Broadening the Spectrum of Activity: While ceftaroline has excellent activity against Gram-positive organisms, including MRSA, and common Gram-negative respiratory pathogens, its activity against some resistant Gram-negative bacteria, such as those producing extended-spectrum β-lactamases (ESBLs), is limited. Modifications to the ceftaroline molecule could aim to enhance its stability against β-lactamases or improve its penetration into Gram-negative bacteria.
Overcoming Emerging Resistance: As resistance mechanisms to ceftaroline are identified, new derivatives can be designed to circumvent them. For example, if mutations in PBP2a become more prevalent, new analogs with an even higher affinity for the mutated PBP2a or the ability to inhibit other essential bacterial targets could be developed.
Improving Pharmacokinetic Properties: While ceftaroline fosamil has favorable pharmacokinetics, derivatives with an extended half-life could allow for less frequent dosing, which would be advantageous in both inpatient and outpatient settings.
The development of new derivatives will rely on a deep understanding of the structure-activity relationships of the ceftaroline molecule. Computational modeling and synthetic chemistry will be crucial in designing and producing novel compounds for preclinical evaluation.
Advanced Analytical Techniques for Characterization and Quantitation
The accurate characterization and quantification of ceftaroline fosamil and its active metabolite, ceftaroline, in biological matrices are essential for pharmacokinetic studies, therapeutic drug monitoring, and quality control. A variety of advanced analytical techniques have been developed and validated for this purpose.
High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is a commonly used method for the quantification of ceftaroline in plasma. nih.gov These methods are often simple, rapid, and reproducible, making them suitable for clinical laboratories. nih.gov
For higher sensitivity and specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method. LC-MS/MS methods have been developed for the quantification of ceftaroline in various biological samples, including plasma and brain microdialysate. These methods typically involve a straightforward sample preparation step, such as protein precipitation, followed by chromatographic separation and mass spectrometric detection. Ultra-performance liquid chromatography (UPLC)-MS/MS methods have also been developed, offering even faster analysis times.
Key parameters of some of the published analytical methods are summarized below:
| Analytical Technique | Matrix | Linearity Range | Lower Limit of Quantification (LLOQ) |
| HPLC-UV | Plasma | 0.25 - 40 µg/mL | 0.25 µg/mL |
| LC-MS/MS | Plasma microdialysate | 0.5 - 2500 ng/mL | 0.5 ng/mL |
| LC-MS/MS | Brain microdialysate | 0.5 - 500 ng/mL | 0.5 ng/mL |
| UPLC-MS/MS | API and parental dosage form | Not specified | 100 ng/mL |
Future research in this area may focus on developing even more sensitive and high-throughput methods, as well as expanding the range of biological matrices in which ceftaroline can be accurately quantified. The development of microsampling techniques combined with highly sensitive LC-MS/MS could facilitate pharmacokinetic studies in special populations, such as pediatrics.
Pharmacokinetic/Pharmacodynamic Modeling for Optimized Regimens in Pre-clinical Settings
Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a critical tool in the preclinical development and optimization of antimicrobial dosing regimens. For ceftaroline, the PK/PD index that best correlates with efficacy is the percentage of the dosing interval during which the free drug concentration remains above the MIC (%fT>MIC).
In vitro infection models, such as the single-compartment dilutional pharmacokinetic model, have been used to simulate the free serum concentrations of ceftaroline in humans and to study its pharmacodynamics against various strains of S. aureus, including MRSA. These models allow for the determination of the %fT>MIC required for different levels of bacterial killing and can also be used to assess the potential for the emergence of resistance at different drug exposures.
Animal models of infection are also crucial for preclinical PK/PD studies. These models allow for the integration of drug pharmacokinetics in a living system with the microbiological response at the site of infection. Data from these models have been instrumental in establishing the %fT>MIC targets for ceftaroline against key pathogens.
Population pharmacokinetic (popPK) models are developed using data from preclinical and clinical studies to describe the absorption, distribution, metabolism, and excretion of a drug in a population. These models can then be used in simulations, such as Monte Carlo simulations, to predict the probability of target attainment (PTA) for various dosing regimens against a range of pathogens with different MICs. This approach allows for the evaluation of different dosing strategies to maximize the likelihood of therapeutic success in different patient populations, including those with altered pharmacokinetics, such as critically ill patients with augmented renal clearance.
Future pre-clinical PK/PD modeling efforts will likely focus on:
Refining PK/PD targets for specific infections and patient populations.
Incorporating data on drug penetration into specific tissues to optimize dosing for infections at different body sites.
Developing models that can predict the impact of combination therapies on both efficacy and the suppression of resistance.
Utilizing modeling and simulation to design more efficient and informative clinical trials.
Q & A
Q. What is the mechanism of action of ceftaroline fosamil acetate against methicillin-resistant Staphylococcus aureus (MRSA)?
this compound is a fifth-generation cephalosporin prodrug that binds to penicillin-binding proteins (PBPs), particularly PBP2a, which is critical for MRSA resistance. Its active metabolite, ceftaroline, exhibits high affinity for PBP2a (IC50 = 0.90 µg/mL), disrupting cell wall synthesis. Structural modifications, such as the 1,2,4-thiadiazole ring and 2-thioimidazole spacer, enhance transpeptidase binding and enzymatic stability, respectively .
Q. How does this compound’s spectrum of activity compare to earlier cephalosporins?
Ceftaroline demonstrates broad Gram-positive activity (including MRSA, multidrug-resistant S. pneumoniae) and moderate Gram-negative coverage (e.g., Haemophilus influenzae, β-lactamase-sensitive Enterobacteriaceae). Unlike earlier cephalosporins, it lacks activity against Pseudomonas aeruginosa, Acinetobacter, and anaerobes like Bacteroides fragilis .
Q. What pharmacokinetic (PK) properties govern this compound’s dosing regimens?
The prodrug is rapidly hydrolyzed to active ceftaroline, with ~65% renal excretion. Population PK models support dosing adjustments for infections caused by pathogens with elevated MICs (e.g., 600 mg q8h for S. aureus with MIC = 4 µg/mL). Pharmacodynamic targets (e.g., time above MIC) are achieved through prolonged infusions (2 hours) .
Advanced Research Questions
Q. How do experimental designs in Phase III trials (e.g., CANVAS 2) establish non-inferiority of this compound?
The CANVAS 2 trial used a randomized, double-blind design comparing ceftaroline monotherapy (600 mg q12h) to vancomycin + aztreonam in 694 patients with complicated skin infections. Non-inferiority was demonstrated via clinical cure rates (92.2% vs. 92.1% in clinically evaluable populations), with statistical margins predefined for equivalence. This design controlled for confounding variables by stratifying patients by infection severity and pathogen susceptibility .
Q. What methodological approaches resolve contradictory outcomes in real-world effectiveness studies?
Subgroup and sensitivity analyses are critical. For example, 30-day readmission rates initially appeared higher for ceftaroline monotherapy versus vancomycin/daptomycin (41.4% vs. 1.7% third-line use). However, sensitivity analyses excluding patients with <2 days of consistent therapy eliminated this discrepancy, highlighting confounding from treatment-line bias .
Q. How does PK/PD modeling optimize dosing against S. aureus with elevated MICs?
Monte Carlo simulations using population PK models predicted >90% probability of target attainment (PTA) for 600 mg q8h (2-hour infusion) against S. aureus with MIC ≤4 µg/mL. This informed EMA approval for elevated MIC cases, validated against global surveillance MIC distributions .
Q. What experimental evidence supports reduced nephrotoxicity compared to glycopeptides?
Preclinical studies show ceftaroline’s renal excretion without significant tubular accumulation. In contrast, vancomycin induces oxidative stress in proximal tubule cells. Clinical trials report lower rates of acute kidney injury (AKI) with ceftaroline (1.2% vs. 4.5% for vancomycin) .
Q. How do in vitro susceptibility testing conditions impact Gram-negative activity interpretation?
Ceftaroline’s Gram-negative activity is highly dependent on β-lactamase expression. Standard CLSI broth microdilution may overestimate efficacy against ESBL-producing Enterobacteriaceae. Modified methods using β-lactamase inhibitors (e.g., avibactam) better reflect clinical resistance patterns .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
